

TPU-0037C molecular weight and formula

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Compound of Interest

Compound Name: TPU-0037C

Cat. No.: B12349398

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In-Depth Technical Guide: TPU-0037C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, isolation, and biological activity of **TPU-0037C**, a novel antibiotic with significant potential in combating Gram-positive bacterial infections, including Methicillin-Resistant *Staphylococcus aureus* (MRSA).

Core Molecular Data

TPU-0037C is a metabolite produced by the marine actinomycete *Streptomyces platensis*. It belongs to the lydicamycin family of compounds, which are characterized as non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrids.

Property	Data	Citation(s)
Molecular Formula	C46H72N4O9	[1][2]
Molecular Weight	825.1 g/mol	[1][2]
CAS Number	485815-61-0	[1]
Synonyms	30-demethyl-8-deoxylydicamycin	[1]
Appearance	Colorless film	[1]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO.	[1]

Biological Activity

TPU-0037C exhibits potent antibacterial activity against a range of Gram-positive bacteria. Notably, it is effective against MRSA strains, a significant challenge in clinical settings. It is, however, inactive against Gram-negative bacteria.[1][3]

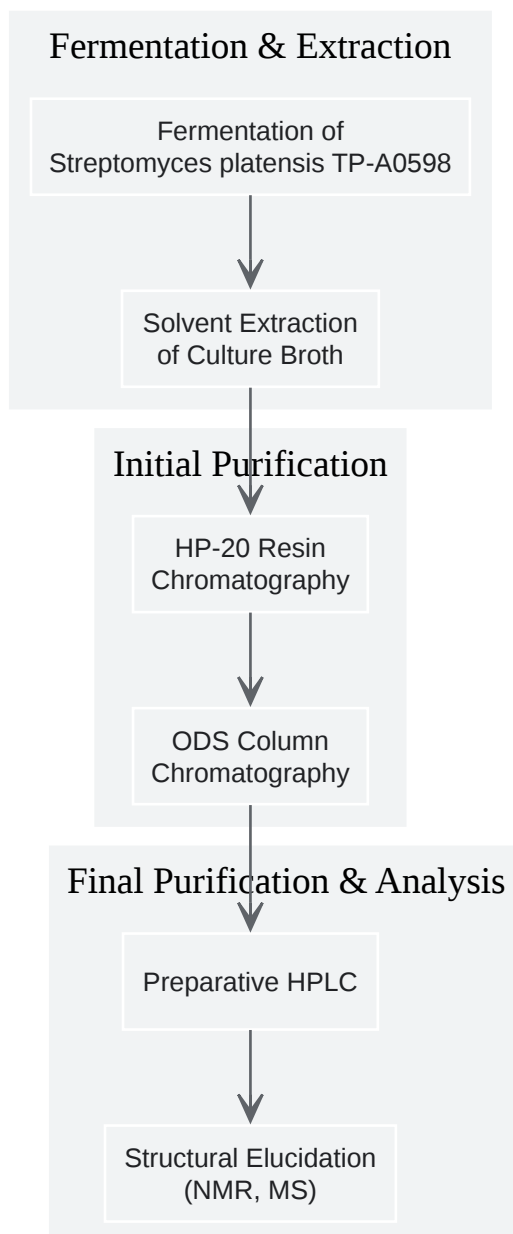
Organism	Minimum Inhibitory Concentration (MIC) (µg/mL)	Citation(s)
Gram-positive bacteria (general)	0.39-3.13	[3]
Methicillin-resistant <i>S. aureus</i> (MRSA)	3.13	[3]
Gram-negative bacteria	>50	[3]

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of **TPU-0037C**, as well as the determination of its antibacterial activity.

Isolation and Purification of TPU-0037C

The isolation of **TPU-0037C** from the culture broth of *Streptomyces platensis* TP-A0598 involves a multi-step chromatographic process. The general workflow is outlined below.



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Caption: General workflow for the isolation and purification of **TPU-0037C**.

Methodology:

- Fermentation: *Streptomyces platensis* strain TP-A0598 is cultured in a suitable broth medium to promote the production of secondary metabolites, including **TPU-0037C**.
- Extraction: The culture broth is subjected to solvent extraction to separate the organic compounds from the aqueous medium.
- HP-20 Resin Chromatography: The crude extract is first passed through an HP-20 resin column to remove highly polar impurities.
- ODS Column Chromatography: The partially purified fraction is then subjected to Octadecylsilyl (ODS) column chromatography for further separation based on hydrophobicity.
- Preparative HPLC: The final purification of **TPU-0037C** is achieved using preparative High-Performance Liquid Chromatography (HPLC).
- Structural Elucidation: The purified compound's structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^[4]

Determination of Minimum Inhibitory Concentration (MIC)

The anti-MRSA activity of **TPU-0037C** is quantified by determining its MIC using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

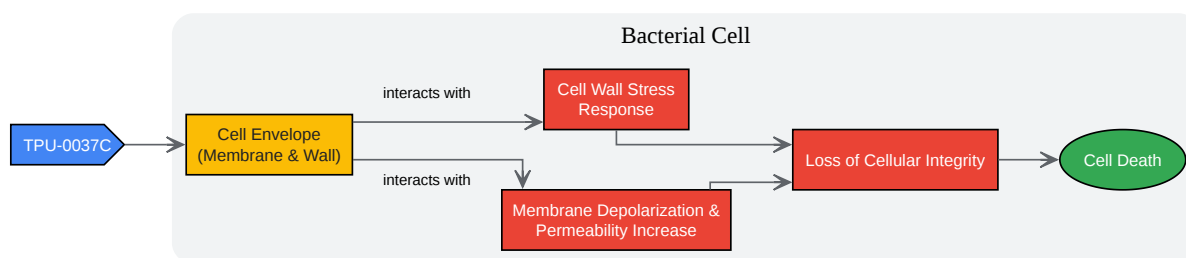
- Mueller-Hinton Broth (MHB), cation-adjusted
- 96-well microtiter plates
- MRSA strains (e.g., ATCC 43300)
- **TPU-0037C** stock solution
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard

Procedure:

- Preparation of Bacterial Inoculum:
 - From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the MRSA strain.
 - Suspend the colonies in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL.
- Preparation of **TPU-0037C** Dilutions:
 - Prepare a stock solution of **TPU-0037C** in a suitable solvent (e.g., DMSO).
 - Perform serial twofold dilutions of the stock solution in MHB directly in a 96-well microtiter plate to achieve a final volume of 50 μ L per well across a desired concentration range.
- Inoculation:
 - Add 50 μ L of the diluted bacterial inoculum to each well containing the **TPU-0037C** dilutions, resulting in a final volume of 100 μ L per well.
 - Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubation:
 - Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading the Results:
 - The MIC is determined as the lowest concentration of **TPU-0037C** at which there is no visible growth (turbidity) of bacteria.

Proposed Mechanism of Action

While the precise molecular target of **TPU-0037C** is still under investigation, its structural similarity to other lipopeptide antibiotics suggests a mechanism involving the disruption of the bacterial cell envelope. The proposed mechanism of action involves interaction with and disruption of the cell membrane and/or cell wall, leading to loss of cellular integrity and ultimately cell death. Recent studies on lydicamycins suggest that they elicit a transcriptional response similar to cell wall targeting antibiotics and cause general cell envelope stress.[5]



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Caption: Proposed mechanism of antibacterial action of **TPU-0037C**.

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